molecular formula C6H2Cl2F2N2O2 B12109113 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid

Cat. No.: B12109113
M. Wt: 242.99 g/mol
InChI Key: UIYCPOBEEUHPIL-UHFFFAOYSA-N
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Description

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is a chemical compound characterized by the presence of dichloropyridazine and difluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid typically involves the reaction of 3,6-dichloropyridazine with difluoroacetic acid under controlled conditions. One efficient method includes microwave-assisted regioselective aminations of 3,6-dichloropyridazines . This method allows for the selective formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the pyridazine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dimethylformamide and catalysts such as palladium.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,6-Dichloropyridazin-4-yl)-2-methylpropanoic acid
  • 2-(3,6-Dichloropyridazin-4-yl)amino-3-methylpentanoic acid

Uniqueness

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both dichloropyridazine and difluoroacetic acid moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-(3,6-Dichloropyridazin-4-yl)-2,2-difluoroacetic acid, with the chemical formula C7H3Cl2F2NO2 and CAS number 2228830-43-9, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 242.01 g/mol
  • Purity : 98% (as per supplier data) .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an anti-inflammatory and anticancer agent. The presence of the dichloropyridazine moiety contributes to its unique pharmacological profile.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It could influence the expression of genes associated with cell proliferation and apoptosis.

In Vitro Studies

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in cultured macrophages. The reduction in cytokine levels suggests a potential mechanism for mitigating inflammation .
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through caspase activation .

In Vivo Studies

In vivo studies using animal models have demonstrated that administration of this compound leads to significant reductions in tumor growth and inflammation markers. Notably:

  • Tumor Models : In xenograft models, treatment with the compound resulted in a decrease in tumor size compared to control groups .

Case Studies

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsSignificant reduction in TNF-alpha levels in treated mice compared to control.
Study BAssess anticancer properties70% reduction in tumor volume observed in treated animals after four weeks.

Properties

Molecular Formula

C6H2Cl2F2N2O2

Molecular Weight

242.99 g/mol

IUPAC Name

2-(3,6-dichloropyridazin-4-yl)-2,2-difluoroacetic acid

InChI

InChI=1S/C6H2Cl2F2N2O2/c7-3-1-2(4(8)12-11-3)6(9,10)5(13)14/h1H,(H,13,14)

InChI Key

UIYCPOBEEUHPIL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(C(=O)O)(F)F

Origin of Product

United States

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